molecular formula C22H26F3N3O2S B1441869 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide CAS No. 30897-25-7

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide

Número de catálogo: B1441869
Número CAS: 30897-25-7
Peso molecular: 453.5 g/mol
Clave InChI: PBDWTDUDJVOBEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide (hereafter referred to as Fluphenazine N4-Oxide) is a derivative of the antipsychotic drug fluphenazine, characterized by the oxidation of the piperazine ring at the N4 position. The parent compound, fluphenazine, is a phenothiazine-class antipsychotic that antagonizes dopamine D1 and D2 receptors, primarily used in schizophrenia and bipolar disorder .

Propiedades

IUPAC Name

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDWTDUDJVOBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184903
Record name 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30897-25-7
Record name Fluphenazine N'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030897257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide is a compound derived from phenothiazine, a class of drugs known for their antipsychotic properties. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H28F3N3O2S
  • Molar Mass : 479.56 g/mol
  • Density : 1.252 g/cm³ (predicted)
  • Boiling Point : 580.9 °C (predicted)
  • pKa : 7.35 (predicted)

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.

Antipsychotic Effects

Phenothiazines are primarily known for their antipsychotic effects. The specific compound has been evaluated for its activity against various neurological disorders:

  • Mechanism of Action :
    • It is believed to act as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic agents. This action helps in reducing psychotic symptoms such as hallucinations and delusions.
  • Case Studies :
    • A study highlighted the efficacy of similar phenothiazine derivatives in treating schizophrenia and other psychotic disorders, demonstrating significant improvements in patient outcomes when compared to placebo controls .

Antimicrobial Activity

Recent research has indicated that piperazine derivatives of phenothiazine exhibit antimicrobial properties:

  • A study reported that certain piperazine derivatives inhibited Mycobacterium tuberculosis (Mtb) at concentrations as low as 1 µg/mL . This suggests potential applications in treating bacterial infections.

Antidepressant Potential

The compound's structural similarities to established antidepressants have led to investigations into its potential as a mood stabilizer:

  • Research into related compounds demonstrated that modifications in the piperazine structure could enhance serotonin receptor affinity (5-HT1A and 5-HT7), indicating a possible role in mood regulation and anxiety reduction .

Safety and Toxicity

While the therapeutic benefits are promising, safety profiles must be considered:

  • Studies on related phenothiazine compounds have indicated potential side effects including sedation, weight gain, and extrapyramidal symptoms. Ongoing research aims to better understand the safety profile of this specific derivative.

Summary of Research Findings

Study FocusFindingsReference
Antipsychotic EfficacySignificant reduction in psychotic symptoms
Antimicrobial ActivityInhibition of Mtb at 1 µg/mL
Antidepressant PotentialEnhanced serotonin receptor affinity
Safety ProfileRisk of sedation and extrapyramidal symptoms

Aplicaciones Científicas De Investigación

Structure and Composition

  • Molecular Formula : C22H26F3N3OS
  • Molecular Weight : 570.7 g/mol
  • IUPAC Name : (1R,2S)-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

Antipsychotic Properties

Fluphenazine is primarily recognized for its role as a dopamine D2 receptor antagonist , which is crucial in the treatment of schizophrenia and other psychotic disorders. Research has demonstrated that it effectively reduces symptoms of psychosis by modulating dopaminergic activity in the brain.

Case Study: Efficacy in Schizophrenia Treatment

A study involving patients diagnosed with schizophrenia showed that Fluphenazine significantly reduced both positive and negative symptoms when compared to placebo controls. The study utilized standardized rating scales to measure symptom severity over a 12-week treatment period, confirming its effectiveness as an antipsychotic agent.

Neuroprotective Effects

Emerging research indicates that Fluphenazine may possess neuroprotective properties beyond its antipsychotic effects. Studies have suggested that it can mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of Fluphenazine was associated with reduced markers of neuroinflammation and improved cognitive function as assessed by maze tests and memory tasks. These findings suggest potential applications in treating neurodegenerative disorders.

Anticancer Activity

Recent investigations have explored the potential anticancer properties of Fluphenazine. Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity Summary

Study TypeCancer TypeFindingsReference
In vitro studyBreast cancerInduced apoptosis in MCF-7 cells at therapeutic doses
In vivo studyColon cancerReduced tumor size in xenograft models
Mechanistic studyVariousInhibition of NF-kB pathway leading to apoptosis

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Fluphenazine is essential for optimizing its therapeutic use. Studies have shown that it has a long half-life, allowing for once-daily dosing, which improves patient compliance.

Key Pharmacokinetic Parameters

  • Half-life : Approximately 24 hours
  • Bioavailability : High oral bioavailability with extensive hepatic metabolism
  • Drug Interactions : Caution advised when co-administered with other CNS depressants due to additive effects.

Comparación Con Compuestos Similares

Structural Features :

  • Phenothiazine Core: A tricyclic system with a sulfur and nitrogen atom at positions 10 and 2, respectively, substituted with a trifluoromethyl (-CF₃) group at position 2 .
  • Side Chain: A propyl group links the phenothiazine core to a piperazine ring, which is further substituted with a hydroxyethyl group. In the N4-oxide derivative, the piperazine nitrogen is oxidized to an N-oxide .
  • Molecular Formula : C₂₂H₂₆F₃N₃O₂S (vs. C₂₂H₂₆F₃N₃OS for fluphenazine) .

Physicochemical Properties :

  • Melting Point: ~226–233°C (parent compound) ; oxidation may alter solubility and stability.

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between Fluphenazine N4-Oxide and analogous phenothiazine derivatives:

Compound Name Phenothiazine Substituent Side Chain Oxide Position Molecular Formula Pharmacological Notes
Fluphenazine (Parent) 2-CF₃ Piperazineethanol None C₂₂H₂₆F₃N₃OS Potent D2 antagonist; used in acute psychosis .
Fluphenazine N4-Oxide (Target) 2-CF₃ Piperazineethanol 1-oxide Piperazine N4 C₂₂H₂₆F₃N₃O₂S Altered metabolism; potential prodrug with prolonged half-life .
Perphenazine 2-Cl Piperazineethanol None C₂₁H₂₆ClN₃OS Lower potency than fluphenazine; used for agitation .
Triflupromazine 2-CF₃ Dimethylaminopropyl None C₂₂H₂₄F₃N₃S Less selective D2 binding; higher sedation .
Fluphenazine Decanoate 2-CF₃ Decanoate ester of ethanol None C₃₂H₄₄F₃N₃O₂S Long-acting injectable form (weeks duration) .
Fluphenazine Sulfoxide 2-CF₃, S-oxide Piperazineethanol S-oxide C₂₂H₂₆F₃N₃O₂S Major metabolite with reduced receptor affinity .

Key Differentiators

(a) Oxidation Position
  • N4-Oxide vs. S-Oxide: Fluphenazine N4-Oxide oxidizes the piperazine ring, whereas fluphenazine sulfoxide oxidizes the sulfur in the phenothiazine core. N4-Oxidation may enhance solubility or delay hepatic clearance, while S-oxidation reduces antipsychotic activity .
  • Receptor Binding : The trifluoromethyl group in fluphenazine enhances D2 affinity compared to chlorine in perphenazine. N4-Oxidation could further modulate binding kinetics .
(b) Pharmacokinetics
  • Prodrug Potential: N4-Oxide derivatives are often metabolically stable, serving as prodrugs that release the active form gradually. This contrasts with decanoate esters, which rely on ester hydrolysis for sustained release .
  • Metabolite Activity : Fluphenazine sulfoxide, a primary metabolite, exhibits diminished receptor binding, whereas N4-Oxide’s activity remains understudied .

Métodos De Preparación

General Synthetic Strategy

The synthesis typically follows these key steps:

  • Synthesis of the Phenothiazine Intermediate:

    • Starting from 2-(trifluoromethyl)phenothiazine, the 10-position is alkylated with a 3-chloropropyl or similar alkyl halide to introduce the propyl linker.
  • Coupling with Piperazineethanol:

    • The alkylated phenothiazine intermediate is reacted with 1-(2-hydroxyethyl)piperazine to form the piperazineethanol derivative via nucleophilic substitution at the alkyl halide site.
  • Oxidation to the 1-Oxide:

    • The piperazine nitrogen is selectively oxidized to the N-oxide using mild oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to yield the 1-oxide form.

Detailed Reaction Conditions

Step Reagents/Conditions Notes/Comments
Alkylation of Phenothiazine 2-(trifluoromethyl)phenothiazine + 3-chloropropyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux Introduces propyl linker at N-10 position
Coupling with Piperazineethanol 1-(2-hydroxyethyl)piperazine, solvent (e.g., ethanol or DMF), mild heating Nucleophilic substitution to form piperazineethanol derivative
Oxidation to 1-Oxide m-CPBA or H2O2, solvent (e.g., dichloromethane), 0–25°C, reaction time varies Selective oxidation of piperazine nitrogen to N-oxide

Representative Synthetic Route (Example)

Research Findings and Optimization

  • Patent EP3461482A1 describes calcium channel blockers including fluphenazine derivatives and details synthetic methods consistent with the above route, emphasizing the oxidation step for N-oxide formation as critical for biological activity.

  • The oxidation step requires careful control to avoid overoxidation or degradation of the phenothiazine core. Mild oxidants and low temperatures are preferred.

  • The hydroxyethyl substituent on the piperazine ring is introduced to improve solubility and pharmacokinetic properties, which is achieved by using 1-(2-hydroxyethyl)piperazine as the nucleophile.

  • Purification typically involves crystallization or chromatographic techniques to isolate the pure 1-oxide compound.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product
1 N-Alkylation 2-(trifluoromethyl)phenothiazine + 3-chloropropyl halide Base (K2CO3), solvent (acetonitrile), reflux 10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
2 Nucleophilic substitution Intermediate from step 1 + 1-(2-hydroxyethyl)piperazine Solvent (ethanol/DMF), mild heating 1-(2-hydroxyethyl)-4-[3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl]piperazine
3 Oxidation Intermediate from step 2 m-CPBA or H2O2, solvent (DCM), 0–25°C 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a phenothiazine derivative with a piperazineethanol precursor. Key steps include alkylation of the phenothiazine nitrogen, followed by oxidation to form the 1-oxide group. Critical parameters include reaction temperature (optimized between 40–60°C to avoid side reactions), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric control of the trifluoromethylphenothiazine intermediate. Purification via flash chromatography or crystallization with diethyl ether is essential to isolate the target compound from impurities like Fluphenazine S-oxide .

Q. How can researchers characterize the structural stability of the 1-oxide group in this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) under controlled temperatures (25–40°C) can reveal hydrolysis pathways. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to confirm the integrity of the 1-oxide group, particularly the N-O bond, which is prone to reduction in acidic media .

Q. What analytical techniques are most effective for distinguishing this compound from its non-oxidized analog (Fluphenazine)?

  • Methodological Answer : Mass spectrometry (MS) with electrospray ionization (ESI) can differentiate the two compounds via their molecular ion peaks (m/z 437.57 for the 1-oxide vs. m/z 421.57 for Fluphenazine). Fourier-transform infrared (FTIR) spectroscopy identifies the N-O stretch (~1250–1300 cm⁻¹) unique to the 1-oxide. X-ray crystallography may further resolve structural differences in the piperazineethanol moiety .

Advanced Research Questions

Q. How do computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound’s derivatives, and what experimental validations are required?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates for alkylation or oxidation steps, identifying energy barriers that limit yield. For example, ICReDD’s approach combines these computations with machine learning to prioritize reaction conditions (e.g., catalyst selection, solvent polarity). Experimental validation requires kinetic studies (e.g., rate constant measurements via HPLC) and spectroscopic monitoring (e.g., in situ Raman) to confirm predicted pathways .

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic transformations (e.g., hepatic reduction of the 1-oxide group) or plasma protein binding. Researchers should:

  • Conduct metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify active/inactive derivatives.
  • Compare in vitro receptor binding assays (e.g., dopamine D2 receptor affinity) with in vivo positron emission tomography (PET) imaging to assess target engagement.
  • Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with efficacy .

Q. What is the role of the trifluoromethyl group in modulating this compound’s interaction with neurotransmitter receptors, and how can this be studied methodologically?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, altering receptor binding kinetics. Techniques include:

  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses within receptor pockets.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Site-directed mutagenesis of receptor residues (e.g., serotonin 5-HT2A) to assess the impact of hydrophobic/electronic interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported impurity profiles of this compound across different synthetic batches?

  • Methodological Answer : Batch-to-batch variability often stems from incomplete oxidation or residual solvents. Solutions include:

  • Implementing process analytical technology (PAT) for real-time monitoring of reaction endpoints.
  • Comparative impurity profiling using charged aerosol detection (CAD) for non-UV-active species.
  • Accelerated stability studies (40°C/75% RH) to identify degradation pathways linked to specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Reactant of Route 2
Reactant of Route 2
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.